![molecular formula C8H17N3O3 B7884749 tert-butyl N-{2-[(E)-N'-hydroxycarbamimidoyl]ethyl}carbamate](/img/structure/B7884749.png)
tert-butyl N-{2-[(E)-N'-hydroxycarbamimidoyl]ethyl}carbamate
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Overview
Description
“tert-butyl N-{2-[(E)-N’-hydroxycarbamimidoyl]ethyl}carbamate” is a chemical compound that is part of the tert-butyl carbamates family . These compounds are often used in organic synthesis due to their protective group properties and their role in the formation of more complex molecules .
Synthesis Analysis
The synthesis of related tert-butyl carbamate compounds involves several steps, including protective group strategies, cyclization reactions, and the use of organometallic reagents. For instance, an enantioselective synthesis involving iodolactamization is a key step in producing a highly functionalized tert-butyl carbamate, which is an intermediate for CCR2 antagonists.Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to a carbamate moiety . This structure can be further modified to include various substituents, which can influence the molecule’s reactivity and physical properties .Chemical Reactions Analysis
Tert-butyl carbamates undergo a variety of chemical reactions, which are essential for their transformation into more complex molecules . These reactions include nucleophilic substitutions, reductions, and the formation of Schiff bases through coupling with aromatic aldehydes .Scientific Research Applications
Antibiotic Research
The compound is an important intermediate product in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester
The compound is used in the preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester by reacting with carbon disulfide . This reaction is a key step in the synthesis of this ester.
Oligonucleotide and Peptide Synthesis
The compound is used in both oligonucleotide and peptide synthesis . It plays a crucial role in the formation of these complex molecules, contributing to their structure and function.
α-Methylenation and Three-component Synthesis of Pyrrolidines
The compound is used in α-methylenation of this amino aldehyde . It is also used in a three-component synthesis of pyrrolidines involving 1,3-dipolar cycloaddition .
Mechanism of Action
Target of Action
The primary targets of the compound “tert-butyl N-{2-[(E)-N’-hydroxycarbamimidoyl]ethyl}carbamate” are yet to be identified. Similar compounds have been known to interact with enzymes such as butyrylcholinesterase (bche), which can be considered as an endogenous scavenger of anticholinesterase compounds .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
tert-butyl N-[(3E)-3-amino-3-hydroxyiminopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3/c1-8(2,3)14-7(12)10-5-4-6(9)11-13/h13H,4-5H2,1-3H3,(H2,9,11)(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRZCIJAPSBNIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC/C(=N\O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{2-[(E)-N'-hydroxycarbamimidoyl]ethyl}carbamate |
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